N-(3-chloro-4-methylphenyl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
- This compound is a member of the quinoline family, characterized by its fused hexahydroquinoline ring system.
- Its chemical formula is C₁₄H₁₃BClNO₃ , with a molecular weight of approximately 289.5 g/mol.
- The compound features a chloro-substituted phenyl group and a carboxamide functional group.
- It may be encountered under various trade names or research designations, but its systematic name reflects its structural features.
Preparation Methods
- Synthetic routes for this compound involve the assembly of its complex ring system.
- One common method is the Hantzsch thiazole synthesis, where precursors react to yield the desired product .
- Industrial production methods may vary, but researchers often employ efficient and scalable synthetic routes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups or substituents.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for pharmacological properties, including antitumor or antimicrobial effects.
Industry: May serve as an intermediate in the production of other compounds.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It could interact with enzymes, receptors, or cellular pathways, affecting biological processes.
- Detailed studies are necessary to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Highlight its distinct features compared to these similar compounds.
Remember that this information is based on available data, and further research may provide additional insights
Properties
Molecular Formula |
C23H19ClN2O3 |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C23H19ClN2O3/c1-13-7-8-16(11-19(13)24)25-22(28)18-12-17-20(26-23(18)29)9-15(10-21(17)27)14-5-3-2-4-6-14/h2-8,11-12,15H,9-10H2,1H3,(H,25,28)(H,26,29) |
InChI Key |
RXBKFBNSBCTNMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(CC(CC3=O)C4=CC=CC=C4)NC2=O)Cl |
Origin of Product |
United States |
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